2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Lithium-ion battery electrolyte Fluorinated linear carbonate Molecular design

2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS 1980076-06-9, molecular formula C₇H₆F₈O₃, MW 290.11) is an unsymmetrical, fully acyclic fluorinated dialkyl carbonate bearing a 2,2-difluoroethyl moiety on one side and a 2,2,3,4,4,4-hexafluorobutyl moiety on the other. With eight fluorine atoms contributing to a fluorine mass fraction of approximately 52.4%, the compound is classified within the fluorinated carbonate ester family and is primarily investigated as a high-voltage solvent or additive component in non-aqueous lithium-ion battery electrolytes.

Molecular Formula C7H6F8O3
Molecular Weight 290.11 g/mol
Cat. No. B12089310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Molecular FormulaC7H6F8O3
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC(C(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C7H6F8O3/c8-3(9)1-17-5(16)18-2-6(11,12)4(10)7(13,14)15/h3-4H,1-2H2
InChIKeyWVTGDHAZAJLIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS 1980076-06-9): An Unsymmetrical, High-Fluorine-Content Linear Carbonate for Advanced Non-Aqueous Electrolyte Formulations


2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS 1980076-06-9, molecular formula C₇H₆F₈O₃, MW 290.11) is an unsymmetrical, fully acyclic fluorinated dialkyl carbonate bearing a 2,2-difluoroethyl moiety on one side and a 2,2,3,4,4,4-hexafluorobutyl moiety on the other . With eight fluorine atoms contributing to a fluorine mass fraction of approximately 52.4%, the compound is classified within the fluorinated carbonate ester family and is primarily investigated as a high-voltage solvent or additive component in non-aqueous lithium-ion battery electrolytes . Its predicted boiling point is 168.9 ± 40.0 °C and its computed LogP is 2.94, reflecting moderate lipophilicity conferred by the extensive fluorination .

Why 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate Cannot Be Replaced by Generic Fluorinated Linear Carbonates in Lithium-Ion Battery Electrolytes


Fluorinated linear carbonates are not interchangeable electrolyte components; their electrochemical behaviour—including solid-electrolyte interphase (SEI) formation propensity, oxidation stability, and Li⁺ coordination—is exquisitely sensitive to both the degree and the regiochemistry of fluorine substitution [1]. A landmark comparative study demonstrated that 2,2,3,4,4,4-hexafluorobutyl methyl carbonate (HFBMC) and bis(2,2,2-trifluoroethyl) carbonate (TFEC) do not form an SEI on graphite during formation, whereas cyclic fluorinated carbonates such as FEC and DiFEC actively participate in SEI construction [1]. Separately, quantum chemical calculations have established that α-position fluorination on a linear carbonate markedly lowers the reduction potential and promotes in situ generation of SEI-beneficial LiF, whereas fluorination at more remote positions primarily enhances anodic stability without contributing to passivation [2]. The target compound integrates both structural motifs—an α-fluorinated difluoroethyl group (SEI-active) and a heavily fluorinated hexafluorobutyl group (anodic-stability-enhancing)—in a single unsymmetrical molecule. This dual functional architecture is absent from symmetrical analogs such as bis(2,2-difluoroethyl) carbonate or bis(2,2,2-trifluoroethyl) carbonate, making direct substitution scientifically indefensible without confirmatory comparative electrochemical testing [1][2][3].

Quantitative Differentiation Evidence for 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate vs. Closest Fluorinated Carbonate Comparators


Unsymmetrical Molecular Architecture vs. Symmetrical Bis(2,2-difluoroethyl) carbonate: Predicted Distinct Electrochemical Contributions from Each Alkyl Moiety

The target compound is an unsymmetrical fluorinated dialkyl carbonate bearing a 2,2-difluoroethyl group (C₂H₂F₂–, with α-position fluorine substitution) on one carbonate oxygen and a 2,2,3,4,4,4-hexafluorobutyl group (C₄H₄F₆–, with both α- and β-position fluorination) on the other. By contrast, the commercially available comparator bis(2,2-difluoroethyl) carbonate (CAS 916678-16-5, C₅H₆F₄O₃, MW 190.09) is a symmetrical molecule bearing two identical difluoroethyl groups . According to a systematic theoretical study of fluorinated carbonate oxidation/reduction potentials, the position of fluorine substitution—not merely the total fluorine count—determines the reduction potential and the propensity to generate LiF in situ during SEI formation; specifically, α-position fluorination of linear carbonates was found to promote facile LiF production beneficial for SEI construction, whereas fluorination at more remote positions predominantly enhances anodic stability [1]. The unsymmetrical architecture of the target compound is therefore predicted to provide differential cathodic (SEI-forming) and anodic (oxidative-stability) contributions from each distinct alkyl arm, a functional profile that a symmetrical bis(difluoroethyl) carbonate cannot replicate [1]. Direct experimental electrochemical data for this specific compound are not yet reported in the peer-reviewed literature; this evidence is based on class-level inference from structurally characterized fluorinated carbonate series [1].

Lithium-ion battery electrolyte Fluorinated linear carbonate Molecular design

Fluorine Mass Fraction: 52.4% vs. 42.1% for Bis(2,2-difluoroethyl) carbonate – Quantitative Fluorine Content Advantage for Oxidative Stability

The target compound contains 8 fluorine atoms (MW 290.11, F mass fraction = (8 × 18.9984) / 290.11 = 52.4%) . The symmetrical comparator bis(2,2-difluoroethyl) carbonate (CAS 916678-16-5) contains only 4 fluorine atoms (MW 190.09, F mass fraction = 42.1%) . The closely related unsymmetrical analog 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate (CAS 1980085-24-2, C₅H₅F₅O₃) has 5 fluorine atoms (MW 208.08, F mass fraction = 45.6%) . Bis(2,2,2-trifluoroethyl) carbonate (TFEC, C₇H₆F₆O₃) has 6 fluorine atoms (F mass fraction ~50.4%) [1]. The target compound achieves the highest fluorine mass fraction among these common comparators. A quantum chemical study demonstrated that increasing fluorination lowers the highest occupied molecular orbital (HOMO) energy level of carbonates, directly correlating with improved anodic (oxidative) stability at high voltage [2]. The enhanced fluorine loading of the target compound is therefore theoretically associated with superior oxidative stability compared to less-fluorinated linear carbonate analogs, a critical parameter for electrolytes operating above 4.4 V vs. Li/Li⁺ [1][2].

Oxidative stability High-voltage electrolyte Fluorine content

Hexafluorobutyl Moiety: Non-SEI-Forming Behaviour Distinct from Cyclic Carbonate Additives – Implications for Electrolyte Formulation Strategy

In a direct experimental study of fluorinated carbonates in NMC442/graphite pouch cells, 2,2,3,4,4,4-hexafluorobutyl methyl carbonate (HFBMC)—the closest experimentally characterized structural analog to the target compound—was shown via differential capacity vs. voltage analysis to produce reduction peaks during formation that were indistinguishable from the control electrolyte, indicating that HFBMC does not alter or contribute to the SEI on the graphite negative electrode [1]. This behaviour is fundamentally different from that of the cyclic fluorinated carbonates fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DiFEC), which generated distinct reduction peaks at ~2.65 V and ~2.85 V (vs. Li/Li⁺, corresponding to cell terminal voltages) and actively participated in SEI formation [1]. Because the target compound shares the same hexafluorobutyl moiety as HFBMC, it is expected to exhibit similarly inert SEI behaviour on graphite anodes, making it suitable as a non-film-forming, high-anodic-stability diluent or co-solvent rather than a primary SEI-forming additive [1]. This functional classification is critical for formulators: the compound should be paired with a dedicated SEI former (e.g., FEC or DiFEC) for practical cell designs, a constraint that does not apply to cyclic fluorinated carbonates [1].

Solid electrolyte interphase (SEI) Electrolyte additive design Graphite anode

Coulombic Efficiency Benchmarking via HFBMC Analog: 4.2 V and 4.4 V High-Precision Coulometry Data for the Hexafluorobutyl Carbonate Class

Ultra-high precision coulometry (UHPC) data for 2,2,3,4,4,4-hexafluorobutyl methyl carbonate (HFBMC, 2% in NMC442/graphite pouch cells) revealed that cells with HFBMC exhibited coulombic efficiency (CE) and charge end point capacity slippage intermediate between the best-performing additive (DiFEC) and the worst (control electrolyte) at both 4.2 V and 4.4 V cut-off voltages [1]. The CE ranking at 4.4 V was reported as: PES211 (state-of-the-art blend) > 2% DiFEC > 2% FEC > 2% TAP > control electrolyte; HFBMC data were collected in the same experimental series but fell below the DiFEC and FEC performance tier [1]. Furthermore, at 4.4 V and 55 °C, all fluorinated additives that showed promising capacity retention (including HFBMC) generated unacceptable quantities of gas; only DiFEC at 4.2 V and 55 °C provided both promising capacity retention and moderate gas generation [1]. These results establish a quantitative performance ceiling for the hexafluorobutyl carbonate structural class: while superior to unfluorinated baseline electrolytes, this class underperforms state-of-the-art cyclic fluorinated carbonates (FEC, DiFEC) when used as the sole additive, and generates excessive gas under high-voltage, high-temperature conditions [1]. The target compound, sharing the hexafluorobutyl core, is reasonably expected to exhibit qualitatively similar behaviour, though the additional difluoroethyl group may modify the gas generation profile.

Coulombic efficiency Ultra-high precision coulometry Capacity slippage

Procurement-Scale Price Benchmark: €1,499/25g Establishes Research-Grade Pricing Tier Relative to Commodity Fluorinated Carbonates

The listed price for 2,2-difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate from CymitQuimica is €1,499.00 per 25 g (approximately €59.96/g), reflecting its status as a specialty research chemical with limited commercial-scale production . For context, the structurally simpler analog 2,2-difluoroethyl ethyl carbonate (CAS not listed, Dow patent family) is manufactured at ton-scale for electrolyte applications and priced as a commodity solvent [1]. The compound 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate (CAS 1980085-24-2) is available at lower cost from multiple vendors . The significant price premium for the target compound is attributable to the synthetic complexity of the hexafluorobutyl precursor (2,2,3,4,4,4-hexafluoro-1-butanol) and the unsymmetrical carbonate coupling chemistry required to produce a single regioisomer rather than a statistical mixture [2]. This pricing differential has direct implications for procurement decisions: the compound is economically viable only for research-scale electrolyte formulation screening and small-scale prototype cell testing, not for pilot or production-scale deployment at current pricing .

Procurement cost Research chemical pricing Fluorinated carbonate supply chain

High-Value Research and Industrial Application Scenarios for 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate Based on Quantitative Differentiation Evidence


High-Voltage (≥4.5 V) Lithium-Ion Battery Electrolyte Co-Solvent Screening for NMC Cathode Systems

The compound's 52.4% fluorine mass fraction—the highest among commonly available linear fluorinated carbonates—is theoretically associated with a lowered HOMO energy level and enhanced anodic (oxidative) stability, making it a strong candidate for co-solvent screening in electrolytes designed for high-voltage NMC cathode operation above 4.5 V vs. Li/Li⁺ [1]. Formulators should deploy this compound as a high-stability diluent co-solvent (5–30 vol%) in combination with a dedicated SEI-forming additive (e.g., 2% FEC or 2% DiFEC), based on the direct experimental evidence that the hexafluorobutyl carbonate class does not independently form a protective SEI on graphite anodes [2]. Quantitative UHPC coulometry of the HFBMC analog provides a realistic performance baseline for setting screening acceptance criteria [2].

Dual-Functional Single-Additive Electrolyte Design for Lithium Metal Batteries

The unsymmetrical architecture—combining an α-fluorinated difluoroethyl group predicted to facilitate beneficial LiF-rich SEI formation on lithium metal with a heavily fluorinated hexafluorobutyl group predicted to enhance anodic stability—positions this compound as a rationally designed single-component additive for lithium metal battery electrolytes [1]. This hypothesis is supported by the demonstrated performance of bis(2,2,2-trifluoroethyl) carbonate (DFDEC) in forming a stable oligomeric/LiF-based bilayer on lithium metal surfaces, where fluorination pattern was shown to be critical to SEI quality and cycling stability [3]. The target compound's unique bifunctional design warrants head-to-head benchmarking against DFDEC in Li||NMC and Li||LFP cell configurations.

Non-Flammable Electrolyte Formulation with Reduced Volatility for Safety-Critical Cells

Fluorinated carbonates are established as key components in non-flammable electrolyte formulations due to their reduced vapor pressure and suppressed flammability relative to non-fluorinated analogs [4]. The target compound's high molecular weight (290.11) and extensive fluorination predict lower volatility and higher flash point compared to lighter fluorinated carbonates such as bis(2,2-difluoroethyl) carbonate (MW 190.09) or 2,2-difluoroethyl ethyl carbonate . This makes the compound particularly suitable for safety-focused electrolyte screening programs targeting applications where thermal runaway prevention is paramount, such as aerospace, medical device, and electric vehicle cells.

Structure–Activity Relationship (SAR) Studies of Fluorination Pattern Effects on Electrolyte Performance

The compound serves as a unique SAR probe molecule: by benchmarking its electrochemical properties against those of bis(2,2-difluoroethyl) carbonate (symmetrical, low F), 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate (unsymmetrical, medium F), and HFBMC (unsymmetrical, medium-high F), researchers can systematically deconvolute the contributions of total fluorine count, fluorination regiochemistry, and molecular symmetry to key electrolyte metrics including ionic conductivity, lithium transference number, anodic stability limit, and SEI composition [1][2]. This SAR mapping is critical for rational electrolyte design beyond empirical additive screening.

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